Potassium (6-(tert-butoxycarbonyl)-2,2-difluoro-6-azaspiro[2.5]octan-1-yl)trifluoroborate
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Overview
Description
Potassium (6-(tert-butoxycarbonyl)-2,2-difluoro-6-azaspiro[2.5]octan-1-yl)trifluoroborate is a complex organoboron compound. It is characterized by its unique spirocyclic structure, which includes a borate group, a tert-butoxycarbonyl (Boc) protecting group, and difluoro substituents. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form complex organic molecules.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Biology
Bioconjugation: Utilized in the modification of biomolecules for research purposes.
Medicine
Drug Development: Plays a role in the synthesis of potential drug candidates.
Industry
Material Science: Used in the development of new materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (6-(tert-butoxycarbonyl)-2,2-difluoro-6-azaspiro[2.5]octan-1-yl)trifluoroborate typically involves multiple steps:
Formation of the Spirocyclic Core: The initial step involves the construction of the spirocyclic core. This can be achieved through a cyclization reaction, often starting from a suitable amine and a difluorinated precursor.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality. This is usually done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Borate Formation: The final step involves the introduction of the trifluoroborate group. This is typically achieved through a reaction with potassium trifluoroborate under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the borate group.
Cross-Coupling Reactions: It is prominently used in Suzuki-Miyaura cross-coupling reactions, where it acts as a boron-containing reagent to form carbon-carbon bonds.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Bases: Triethylamine, potassium carbonate.
Acids: Hydrochloric acid for Boc deprotection.
Catalysts: Palladium catalysts are commonly used in Suzuki-Miyaura reactions.
Solvents: Common solvents include tetrahydrofuran (THF), dichloromethane (DCM), and methanol.
Major Products Formed
Cross-Coupling Products: Formation of biaryl compounds or other complex organic molecules.
Deprotected Amines: Removal of the Boc group yields the corresponding amine.
Mechanism of Action
The compound exerts its effects primarily through its role as a boron-containing reagent in cross-coupling reactions. The mechanism involves the formation of a boronate complex, which undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The Boc group serves as a protecting group for the amine, preventing unwanted side reactions during synthesis.
Comparison with Similar Compounds
Similar Compounds
Potassium (6-azaspiro[2.5]octan-1-yl)trifluoroborate: Lacks the Boc protecting group and difluoro substituents.
Potassium (6-(tert-butoxycarbonyl)-6-azaspiro[2.5]octan-1-yl)borate: Similar structure but without the difluoro substituents.
Uniqueness
Potassium (6-(tert-butoxycarbonyl)-2,2-difluoro-6-azaspiro[2.5]octan-1-yl)trifluoroborate is unique due to its combination of a spirocyclic structure, Boc protecting group, and difluoro substituents. This combination enhances its stability and reactivity in cross-coupling reactions, making it a valuable reagent in organic synthesis.
This detailed overview provides a comprehensive understanding of Potassium (6-(tert-butoxycarbonyl)-2,2-difluoro-6-azaspiro[25]octan-1-yl)trifluoroborate, covering its preparation, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
potassium;[2,2-difluoro-6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[2.5]octan-1-yl]-trifluoroboranuide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BF5NO2.K/c1-10(2,3)21-9(20)19-6-4-11(5-7-19)8(12(11,14)15)13(16,17)18;/h8H,4-7H2,1-3H3;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFWDTXLSVDQJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1C2(C1(F)F)CCN(CC2)C(=O)OC(C)(C)C)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BF5KNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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